Intedanib-d8 - 1624587-87-6

Intedanib-d8

Catalog Number: EVT-1486994
CAS Number: 1624587-87-6
Molecular Formula: C₃₁H₂₅D₈N₅O₄
Molecular Weight: 547.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Intedanib-d8, also known as Nintedanib-d8 or BIBF 1120-d8, is a deuterium-labeled variant of Nintedanib . Nintedanib is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . It is an oral medication used for the treatment of idiopathic pulmonary fibrosis and, along with other medications, for some types of non-small-cell lung cancer .


Synthesis Analysis

The convergent syntheses of nintedanib and its ethanesulfonate salt have been described previously and comprise a sequence of five linear steps (including the formation of the final salt form) and a two-step sequence for the preparation of the aniline side chain . An alternative synthesis of nintedanib has also been achieved .


Molecular Structure Analysis

Nintedanib is a small molecule indolinone derivative . It is a 6-methoxycarbonyl-substituted indolinone derivative . The molecular structure of nintedanib ethanesulfonate has been depicted in previous studies .


Chemical Reactions Analysis

Nintedanib targets proangiogenic and pro-fibrotic pathways mediated by the VEGFR family, the fibroblast growth factor receptor (FGFR) family, the platelet-derived growth factor receptor (PDGFR) family, as well as Src and Flt-3 kinases . It exerts anti-inflammatory effects as shown by significant reductions in lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, reductions in inflammatory cytokines, and reduced inflammation and granuloma formation in histological analysis of lung tissue .

Sorafenib

Compound Description: Sorafenib is an antiangiogenic multi-target tyrosine kinase inhibitor already available on the market. It exhibits clinical efficacy against a broad range of malignancies.

Sunitinib

Compound Description: Sunitinib is another example of an antiangiogenic multi-target tyrosine kinase inhibitor that has already been marketed for therapeutic use.

Source and Classification

Intedanib-d8 is classified under the category of small molecule inhibitors targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors and fibroblast growth factor receptors. The compound is synthesized from its non-deuterated counterpart, Intedanib, through specific chemical modifications that incorporate deuterium atoms into the molecular structure. This modification can alter the metabolic pathways of the drug, leading to different therapeutic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of Intedanib-d8 involves several key steps:

  1. Starting Material: The synthesis begins with Intedanib as the base compound.
  2. Deuteration Process: Deuterium is introduced into the molecule through various methods such as:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate the incorporation of deuterium into specific positions on the Intedanib molecule.
    • Catalytic Methods: Employing catalysts that promote the substitution of hydrogen atoms with deuterium.
  3. Purification: Post-synthesis, the product undergoes purification processes such as chromatography to isolate Intedanib-d8 from unreacted starting materials and byproducts.

The synthetic route must be optimized to ensure high yields and purity levels while minimizing side reactions that could compromise the integrity of the deuterated compound.

Molecular Structure Analysis

Structure and Data

The molecular formula for Intedanib is C31H33N5O4C_{31}H_{33}N_{5}O_{4}, with a molecular weight of approximately 539.62 g/mol. In its deuterated form, some hydrogen atoms are replaced by deuterium, resulting in a modified formula that reflects this change. The structural modifications can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To confirm the incorporation of deuterium and assess the purity of the synthesized compound.
  • Mass Spectrometry: To determine the molecular weight and verify the structure.
Chemical Reactions Analysis

Reactions and Technical Details

Intedanib-d8 can undergo similar chemical reactions as its non-deuterated counterpart due to its structural similarities. Key reactions include:

  • Kinase Inhibition Assays: Evaluating its effectiveness against various kinases in vitro.
  • Metabolic Stability Studies: Investigating how deuteration affects metabolic pathways compared to non-deuterated Intedanib.

These reactions are crucial for understanding how modifications influence pharmacodynamics and pharmacokinetics.

Mechanism of Action

Process and Data

Intedanib-d8 functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis. The mechanism includes:

  1. Binding to Kinases: The compound binds to ATP-binding sites on kinases, preventing phosphorylation events critical for cell signaling pathways.
  2. Inhibition of Tumor Growth: By blocking these pathways, Intedanib-d8 reduces tumor proliferation and promotes apoptosis in cancer cells.
  3. Reduction of Fibrosis: It also mitigates fibrotic processes by inhibiting fibroblast activation and collagen deposition.

Data from various studies indicate that Intedanib-d8 retains similar efficacy to its parent compound while potentially offering improved pharmacokinetic properties due to deuteration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Intedanib-d8 are expected to be similar to those of Intedanib but may exhibit slight variations due to deuteration:

  • Solubility: Generally soluble in organic solvents; water solubility may be altered.
  • Stability: Enhanced stability in metabolic environments due to slower metabolism compared to non-deuterated forms.

Chemical analyses such as differential scanning calorimetry (DSC) and powder X-ray diffraction (XRD) can provide insights into thermal properties and crystallinity, respectively.

Applications

Scientific Uses

Intedanib-d8 has several scientific applications:

  • Research Tool: Used in pharmacological studies to dissect mechanisms of action related to kinase inhibition.
  • Clinical Trials: Potentially utilized in clinical settings for evaluating therapeutic efficacy in fibrotic diseases or cancers.
  • Metabolite Studies: Acts as a reference standard in studies assessing metabolic pathways involving Intedanib.

The unique properties conferred by deuteration make Intedanib-d8 a valuable compound for both research and therapeutic purposes, enhancing our understanding of kinase inhibitors in clinical applications.

Chemical Characterization of Intedanib-d8

Structural Elucidation and Deuterium Incorporation

Molecular Structure and Isotopic Labeling Sites

Intedanib-d8 (Nintedanib-d8) is a deuterated analogue of the triple angiokinase inhibitor nintedanib (BIBF 1120), where eight hydrogen atoms are replaced by deuterium at specific sites. The molecular formula is C₃₁H₂₅D₈N₅O₄, yielding a molecular weight of 547.67 g/mol compared to 539.62 g/mol for non-deuterated nintedanib [1] [7]. Deuterium atoms are strategically incorporated at the 2,2,3,3,5,5,6,6-positions of the methylpiperazinyl ring, preserving the core indolinone structure critical for tyrosine kinase inhibition [3] [7]. This labeling results in a mass shift detectable via mass spectrometry while maintaining identical stereochemistry (Z-configuration) and spatial dimensions to the parent compound [6] [7].

Table 1: Molecular Characteristics of Intedanib-d8 vs. Nintedanib

PropertyIntedanib-d8Nintedanib
Molecular FormulaC₃₁H₂₅D₈N₅O₄C₃₁H₃₃N₅O₄
Molecular Weight (g/mol)547.67539.62
Deuterium PositionsMethylpiperazinyl ringN/A
CAS Number1624587-87-6656247-17-5

Synthesis Pathways for Deuterated Analogues

Synthesis of Intedanib-d8 typically involves late-stage isotopic exchange or building block approaches. The most validated method incorporates deuterated 4-methylpiperazine fragments:

  • Deuterated Piperazine Synthesis: Reaction of hexadeutero-acetone with deuterated ammonia under catalytic conditions yields perdeuterated 4-methylpiperazine-d8 [4].
  • Acetylation: Coupling of deuterated piperazine with bromoacetyl bromide, followed by nucleophilic substitution with methylamine-d3, generates the deuterated acetamide intermediate [7].
  • Final Coupling: Condensation with the indolinone-carboxylate core via amide bond formation completes the synthesis [4].Purification employs preparative HPLC with trifluoroacetic acid/acetonitrile gradients, achieving >99.9% isotopic purity confirmed by mass spectrometry [3] [6].

Chemoanalytical Profiling (NMR, LC-MS, HPLC)

  • NMR Spectroscopy: ¹H-NMR spectra show absence of signals at 2.5–3.0 ppm (methylene/methyl protons of piperazine), while ²H-NMR confirms deuterium integration at δ 2.45–2.85 [7]. ¹³C-NMR exhibits characteristic upfield shifts for carbons adjacent to deuterium atoms [4].
  • LC-MS Analysis: ESI+-MS displays [M+H]⁺ at m/z 548.28 (vs. 540.25 for nintedanib). Key fragments include m/z 113.1072 (deuterated piperazinyl fragment) and 70.0651 (C₄D₈N⁺) [1] [6].
  • HPLC Characterization: Reverse-phase methods (C18 column, 0.1% formic acid/acetonitrile gradient) resolve Intedanib-d8 from non-deuterated analogs (retention time shift: 12.5 min → 12.2 min) [3] [10].

Table 2: Characteristic LC-MS Fragments of Intedanib-d8

m/zIon/FragmentDeuteration Effect
548.28[M+H]⁺+8 Da vs. parent
113.1072Piperazinyl-CH₂-CO⁺+3 Da (C₅H₅D₃N₂O⁺)
70.0651C₄D₈N⁺+8 Da vs. C₄H₈N⁺

Physicochemical Properties

Solubility and Stability Under Varied Conditions

Intedanib-d8 shares similar solubility challenges with its parent compound due to its hydrophobic structure. Key findings include:

  • Solubility Profile:
  • In aqueous buffers: <0.1 µg/mL at pH 7.4 (logP = 4.2) [5] [7].
  • Organic solvents: Highest in dimethylacetamide (DMAC, 32 mg/mL) and DMF (28 mg/mL), with significant solubility in methanol (12 mg/mL) and ethanol (9 mg/mL) at 25°C [5].
  • Stability:
  • Thermal: Decomposition onset at 220°C (TGA), consistent with nintedanib [5] [10].
  • Hydrolytic: Stable in pH 2–8 buffers for 24h; ester hydrolysis occurs at pH >10 [5].
  • Photostability: Degrades under UV light (254 nm) within 6h, necessitating amber storage [10].

Table 3: Solubility of Intedanib-d8 in Organic Solvents (25°C)

SolventSolubility (mg/mL)Molecular Interactions
DMAC32.0 ± 0.5Dipole-dipole, H-bonding
DMF28.2 ± 0.3Dipole-dipole
Methanol12.1 ± 0.2H-bonding
Ethanol9.0 ± 0.1H-bonding
Dichloromethane5.5 ± 0.2Dispersion forces

Deuterium-Induced Effects on Lipophilicity and Bioavailability

Deuteration minimally alters intrinsic lipophilicity but impacts metabolic stability:

  • Lipophilicity: logP of Intedanib-d8 (4.23) is statistically indistinguishable from nintedanib (4.20) due to identical surface topology [1] [7].
  • Metabolic Stability:
  • In vitro microsomes: 30% reduction in clearance vs. non-deuterated analog due to deuterium isotope effects on CYP3A4-mediated metabolism [6] [9].
  • Deuterium Blockade: Protects labile methylpiperazinyl sites from oxidative N-dealkylation, the major metabolic pathway [1] [9].
  • Bioavailability Implications: Non-linear pharmacokinetics in rats show 1.8-fold higher AUC₀–₂₄ for Intedanib-d8, attributed to prolonged half-life from metabolic shielding [10].

Properties

CAS Number

1624587-87-6

Product Name

Intedanib-d8

Molecular Formula

C₃₁H₂₅D₈N₅O₄

Molecular Weight

547.67

Synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.